molecular formula C9H8F3NO2 B12859131 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one

1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one

Cat. No.: B12859131
M. Wt: 219.16 g/mol
InChI Key: XWOHWPQMGNIJMH-ONEGZZNKSA-N
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Description

1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one is a fluorinated enaminone characterized by a trifluoromethyl ketone core and a conjugated enamine system substituted with a 2-furylmethyl group. This compound belongs to a broader class of α,β-unsaturated trifluoromethyl ketones, which are of interest due to their electronic properties, synthetic versatility, and applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

(E)-1,1,1-trifluoro-4-(furan-2-ylmethylamino)but-3-en-2-one

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)8(14)3-4-13-6-7-2-1-5-15-7/h1-5,13H,6H2/b4-3+

InChI Key

XWOHWPQMGNIJMH-ONEGZZNKSA-N

Isomeric SMILES

C1=COC(=C1)CN/C=C/C(=O)C(F)(F)F

Canonical SMILES

C1=COC(=C1)CNC=CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of (E)-1,1,1-Trifluoro-4-(furan-2-yl)but-3-en-2-one

A common precursor is (E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one, which can be synthesized via base-catalyzed aldol condensation between trifluoromethyl ketones and furan-2-carboxaldehyde derivatives. The reaction conditions typically include:

  • Strong bases such as sodium hydroxide or potassium tert-butoxide.
  • Inert atmosphere to prevent oxidation of the furan ring.
  • Solvents like tetrahydrofuran (THF) or acetonitrile.
  • Controlled temperature to favor the (E)-isomer formation.

This method yields the trifluoromethylated enone with high stereoselectivity and purity.

Solvent Reaction Time (min) Yield (%) E/Z Ratio (%)
Water 5 98 3/97
Acetonitrile 15 90 13/87
Methanol 25 85 15/85
Dimethylformamide 20 80 47/53

Note: Higher polarity solvents favor the Z-isomer, while lower polarity solvents favor the E-isomer.

Alternative Routes

  • Transition metal-catalyzed coupling of terminal alkynes with trifluoromethyl acyl chlorides to form trifluoromethylated ynones, which can be subsequently isomerized to enones.
  • Reaction of metalated alkynes with Weinreb amides bearing trifluoromethyl groups to yield ynones.

These methods provide modular access to trifluoromethylated enones with diverse substitution patterns.

Nucleophilic Addition of 2-Furylmethylamine

The key step to obtain 1,1,1-trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one is the conjugate addition of 2-furylmethylamine to the trifluoromethylated enone.

Reaction Conditions

  • The reaction is typically carried out in polar aprotic solvents such as THF or acetonitrile.
  • Mild bases or no base may be used to facilitate the nucleophilic attack.
  • Ambient to slightly elevated temperatures (room temperature to 50 °C).
  • Inert atmosphere to avoid oxidation of the furan ring.
  • Reaction times vary from several hours to overnight to ensure complete conversion.

Mechanistic Insights

  • The amine attacks the β-carbon of the α,β-unsaturated ketone in a Michael addition fashion.
  • The trifluoromethyl group enhances the electrophilicity of the enone, facilitating the addition.
  • The furan ring remains intact, contributing to the compound’s biological activity.

Yields and Purification

  • Yields typically range from 70% to 90%, depending on reaction conditions and purity of starting materials.
  • Purification is achieved by column chromatography or recrystallization from suitable solvents such as hexane-dichloromethane mixtures.

Industrial and Continuous Flow Methods

For scale-up and industrial production:

  • Continuous flow reactors are employed to control reaction parameters precisely, improving yield and reproducibility.
  • Automated systems regulate temperature, pressure, and reactant feed rates.
  • Catalysts or additives may be optimized to reduce reaction times and side products.
  • These methods ensure high purity and scalability for pharmaceutical or material science applications.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Notes
Synthesis of trifluoromethylated enone Base-catalyzed aldol condensation (NaOH, THF, inert atmosphere) 85–98 High stereoselectivity (E/Z control)
Alternative ynone synthesis Metal-catalyzed coupling or metalated alkyne + Weinreb amide 70–90 Modular, versatile
Nucleophilic addition of 2-furylmethylamine Michael addition in polar aprotic solvent, mild base, RT to 50 °C 70–90 Requires inert atmosphere, mild conditions
Industrial scale Continuous flow, automated control >90 Enhanced reproducibility and purity

Research Findings and Notes

  • The trifluoromethyl group significantly increases the electrophilicity of the enone, facilitating nucleophilic addition under mild conditions.
  • Solvent polarity influences stereochemical outcomes and reaction rates; polar solvents favor Z-isomers, which may affect biological activity.
  • The furan ring is sensitive to oxidation; inert atmosphere and careful handling are necessary to maintain integrity during synthesis.
  • Continuous flow methods improve scalability and reduce reaction times, making the process industrially viable.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one exhibits promising anticancer properties. A study demonstrated its efficacy against various cancer cell lines, suggesting it may induce apoptosis through the modulation of key signaling pathways involved in cancer progression.

Case Study : In vitro tests showed that the compound inhibited the proliferation of breast and lung cancer cells by targeting specific molecular pathways, leading to increased apoptosis rates compared to control groups.

Agrochemicals

Pesticide Development
The compound has been investigated for its potential as a pesticide. Its unique trifluoromethyl group enhances biological activity, making it effective against a range of pests.

Case Study : Field trials conducted on crops treated with formulations containing 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one showed significant reductions in pest populations while maintaining crop health. This suggests its viability as a sustainable alternative to traditional pesticides.

Materials Science

Polymer Synthesis
In materials science, the compound has been utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the presence of trifluoromethyl groups.

Data Table: Comparison of Polymer Properties

PropertyConventional PolymerPolymer with 1,1,1-Trifluoro...
Thermal Stability (°C)200250
Chemical ResistanceModerateHigh
Mechanical Strength (MPa)3050

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The furylmethyl group can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the enamine nitrogen significantly influences molecular weight, polarity, and solubility. A comparison of key analogs is provided below:

Compound Name Substituent Molecular Weight Yield (%) Physical State Key Spectral Data (¹H/¹⁹F NMR) Reference
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one 2-Bromophenyl 294.07 N/A N/A N/A
(E)-1,1,1-Trifluoro-4-(furan-2-yl)but-3-en-2-one Furan-2-yl 190.12 N/A Solid/Oil (varies) N/A
4-(3-Methoxyphenyl)-1,1,1-trifluorobut-3-en-2-one 3-Methoxyphenyl 230.18 65 Bright yellow oil ¹⁹F: δ -70.5 ppm; ¹H: δ 6.8–7.3 (aromatic)
4-(4-Bromophenyl)-1,1,1-trifluoro-3-methylbut-3-en-2-one 4-Bromophenyl + methyl 329.12 86 Colorless oil ¹⁹F: δ -67.2 ppm; ¹H: δ 7.5–7.7 (aromatic)
(3Z)-1,1,1-Trifluoro-4-hydroxy-4-(naphthalen-2-yl)but-3-en-2-one Naphthalen-2-yl + hydroxy 296.23 N/A Crystalline solid ¹⁹F: δ -72.1 ppm; ¹H: δ 8.1–8.5 (naphthyl)

Key Observations:

  • Electron-donating groups (e.g., methoxy in ) reduce reactivity but improve solubility in polar solvents.
  • Steric Effects: Bulky substituents (e.g., naphthyl in ) may hinder crystallization, leading to oil-like states, while smaller groups (e.g., furan-2-yl in ) favor solid formation under specific conditions.
  • Spectral Trends: ¹⁹F NMR chemical shifts for the trifluoromethyl group range between δ -67.2 to -72.1 ppm, with minor variations depending on substituent electronic effects .

Crystallographic and Structural Insights

  • Hydrogen Bonding: In analogs like 1,1,1-trifluoro-4-(thiophen-2-yl)but-3-en-2-one derivatives, intramolecular N–H···O hydrogen bonds stabilize twisted U-shaped conformations .
  • Disorder in Crystal Packing: Thiophene and trifluoromethyl groups in exhibit positional disorder, a phenomenon that may also occur in the furylmethyl-substituted compound due to the flexibility of the furan ring.

Biological Activity

Introduction

1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one, a compound with significant fluorine substitution, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

  • IUPAC Name : 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one
  • CAS Number : 215519-26-9
  • Molecular Formula : C11H10F3N O
  • Molecular Weight : 239.20 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
Purity≥95%
FormPowder

The biological activity of 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one is primarily attributed to its interaction with various biological targets. Its trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy in vivo.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit certain enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways related to inflammation and cancer progression.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating various conditions:

Anticancer Activity

Studies have shown that similar trifluoromethyl-containing compounds exhibit cytotoxic effects on cancer cell lines. For instance, a derivative demonstrated IC50 values in the micromolar range against breast cancer cells.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.

In Vitro Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM for human breast cancer cells (MCF7) .
  • Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in tumor progression. It was found to significantly reduce the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .

In Vivo Studies

Research involving animal models has shown promising results regarding the compound's efficacy:

  • Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups .

Comparative Analysis with Similar Compounds

CompoundIC50 (µM)Mechanism of Action
1,1,1-Trifluoro...but-3-en-2-one15Enzyme inhibition and cytotoxicity
Trifluoromethyl analog A10MMP inhibition
Trifluoromethyl analog B20Apoptosis induction

Q & A

Q. Methodology :

Use software like Gaussian or ORCA for geometry optimization.

Compare computed IR/UV spectra with experimental data to identify discrepancies.

Employ SHELXL () for refining crystallographic data against DFT models.

(Advanced) How should researchers address contradictions in spectral data or inconsistent synthetic yields?

Answer:
Common issues and solutions:

  • Inconsistent NMR data :
    • Ensure anhydrous conditions to avoid hydrolysis of the enaminone.
    • Use deuterated solvents (e.g., CDCl₃) to prevent solvent peaks from overlapping signals.
  • Low reaction yields :
    • Screen solvents (e.g., DMF, acetonitrile) to improve solubility of the furylmethylamine.
    • Optimize stoichiometry (e.g., 1.2:1 amine:ketone ratio) to drive the reaction .
  • Fluorescence variability :
    • Control environmental factors (pH, temperature) as demonstrated in , where formaldehyde concentration affected fluorescence trends.

(Advanced) What strategies enhance the compound’s utility in fluorescence-based applications?

Answer:
To improve fluorescence efficiency:

  • Modify substituents : Introduce electron-donating groups (e.g., -OCH₃) on the furan ring to redshift emission wavelengths.
  • Solvatochromic studies : Test in polar/aprotic solvents to assess environmental sensitivity ( observed intricate trends in formaldehyde detection).
  • Two-photon absorption : Explore nonlinear optical properties for bioimaging applications using femtosecond laser systems.

Table 2 : Key fluorescence optimization parameters:

ParameterImpact on Fluorescence
Electron-donating groups↑ Quantum yield
Solvent polarityShifts λemission
ConcentrationSelf-quenching at high levels

(Basic) What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Under inert atmosphere (Ar/N₂) at -20°C to prevent oxidation or moisture absorption.
  • Handling : Use gloveboxes for air-sensitive steps.
  • Degradation analysis : Monitor via TLC or HPLC; emphasizes labeling unknowns but lacks specific data, so assume standard β-ketoenamine instability.

(Advanced) How does the furylmethyl group influence the compound’s reactivity compared to phenyl analogues?

Answer:
The furylmethyl group:

  • Enhances electron density : The oxygen atom in the furan ring increases nucleophilicity at the amino group, potentially accelerating condensation reactions.
  • Introduces steric effects : The smaller furan ring vs. phenyl may reduce steric hindrance, improving access to the reaction site.
  • Affords π-stacking : Useful in supramolecular chemistry or catalysis.

Comparative studies with phenyl analogues () suggest furyl derivatives may exhibit unique regioselectivity in cycloaddition reactions.

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